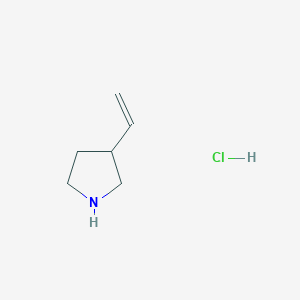

3-Ethenylpyrrolidine hydrochloride

Description

3-Ethenylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by a five-membered saturated amine ring with an ethenyl (vinyl) substituent at the 3-position and a hydrochloride salt. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name |

3-ethenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDUVXGOGRMQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

3-Ethenylpyrrolidine hydrochloride is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Mode of Action

Pyrrolidine alkaloids, in general, have been shown to interact with various biological targets to exert their effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Pyrrolidine alkaloids have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The structure of pyrrolidine alkaloids, which includes a five-membered nitrogen-containing ring, allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This suggests that the action of this compound may be influenced by its chemical environment.

Biochemical Analysis

Biochemical Properties

3-Ethenylpyrrolidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in changes in protein turnover and cellular function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of drugs and other xenobiotics. These interactions can affect metabolic flux and the levels of various metabolites. Additionally, this compound can influence the synthesis and degradation of important biomolecules, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production.

Biological Activity

3-Ethenylpyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, characterized by a vinyl group attached to the nitrogen-containing five-membered ring. Its chemical formula is , and it possesses unique properties that make it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its interaction with biological macromolecules. These activities include:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Neuroprotective Effects : The compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

- Anticancer Activity : Some derivatives of pyrrolidine have shown promise in targeting cancer cells, indicating a potential for this compound in oncology.

Antimicrobial Activity

A study published in 2021 assessed the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate the effectiveness of these compounds.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 3-Ethenylpyrrolidine HCl | 32 | 16 |

This table illustrates the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism of action.

Neuroprotective Effects

Research conducted on pyrrolidine derivatives has highlighted their neuroprotective properties. A study focused on the neuroprotective effects of structurally similar compounds demonstrated that they could mitigate oxidative stress in neuronal cells. The findings suggest that this compound may exert similar effects, potentially through antioxidant mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies on pyrrolidine derivatives:

| Structural Modification | Biological Activity | Reference |

|---|---|---|

| Vinyl group presence | Enhanced antimicrobial | |

| Substitution at N-atom | Increased neuroprotection | |

| Ring size variation | Altered anticancer activity |

These modifications highlight the importance of chemical structure in determining the biological efficacy of pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Ethenylpyrrolidine hydrochloride is primarily studied for its pharmacological properties. Its structure allows it to interact with biological systems, making it a candidate for drug development.

Antimalarial Activity

Recent studies have highlighted the potential of pyrrolidine derivatives in combating malaria. For instance, compounds derived from 3-ethenylpyrrolidine have shown promise in inhibiting Plasmodium falciparum, the causative agent of malaria. A specific derivative demonstrated an IC50 in the low micromolar range, indicating its effectiveness against the parasite .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in relation to neurotransmitter modulation. Its derivatives have been linked to alterations in dopamine uptake and locomotion behaviors, suggesting potential applications in treating neurological disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure facilitates various chemical reactions, contributing to the development of more complex molecules.

Synthesis of Piperidine Derivatives

The compound can be utilized in the synthesis of piperidine derivatives through various methodologies, including hydrogenation and cyclization reactions. These derivatives have applications in pharmaceuticals, particularly as active components for conditions such as Alzheimer's disease .

Functionalization Reactions

This compound can participate in functionalization reactions that enhance its utility in synthesizing other biologically active compounds. The ability to modify its structure enables chemists to create tailored molecules for specific therapeutic targets .

Drug Development Case Study

A notable case study involved the optimization of 3-ethenylpyrrolidine derivatives for enhanced antimalarial activity. Through iterative synthesis and biological testing, researchers identified key structural features that improved efficacy against Plasmodium falciparum. The study underscored the importance of structure-activity relationship (SAR) analysis in drug design .

Neuropharmacology Research

Another case study focused on the neuropharmacological profile of a 3-ethenylpyrrolidine derivative, which was tested for its effects on dopamine receptors. The findings indicated that modifications to the pyrrolidine ring could significantly alter receptor binding affinity and activity, providing insights into developing treatments for neurodegenerative diseases .

Data Tables

The following tables summarize key findings related to this compound's applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Comparisons:

Electron-Donating Groups (EDGs): 3-(2-hydroxyethyl)pyrrolidine HCl and 3,3-dimethylpyrrolidine HCl feature EDGs, enhancing nucleophilicity and solubility in polar media .

Solubility and Application Hydrophobic substituents (e.g., 3,3-dimethyl) favor lipid bilayer penetration, making such compounds candidates for blood-brain barrier traversal . Hydrophilic groups (e.g., hydroxyethyl, ester) improve aqueous solubility, critical for intravenous drug formulations .

Synthetic Utility

- The ethenyl group in 3-ethenylpyrrolidine HCl offers unique reactivity for cross-coupling or polymerization, unlike saturated substituents (e.g., methyl, ethyl). This could enable its use in polymer-supported catalysis or prodrug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.